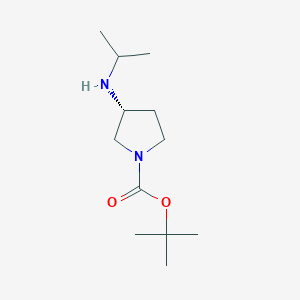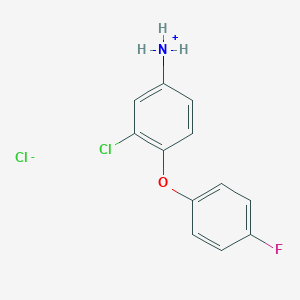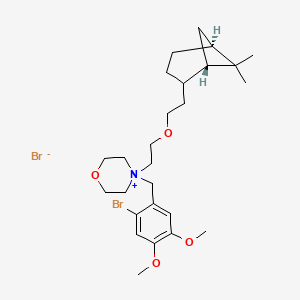
PINAVERIUM BROMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PINAVERIUM BROMIDE is a complex organic compound with a unique structure that combines a brominated aromatic ring, a morpholine ring, and a bicyclic heptane system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PINAVERIUM BROMIDE typically involves multiple steps:
Bromination of 4,5-dimethoxybenzyl alcohol: The starting material, 4,5-dimethoxybenzyl alcohol, is brominated using bromine in the presence of a suitable solvent like dichloromethane to yield 2-bromo-4,5-dimethoxybenzyl bromide.
Formation of the morpholine derivative: The brominated product is then reacted with morpholine in the presence of a base such as potassium carbonate to form the corresponding morpholine derivative.
Attachment of the bicyclic heptane system: The morpholine derivative is further reacted with 2-[2-[(1S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethoxy]ethyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the bicyclic heptane system.
Reduction: Reduction reactions can target the bromine atom, potentially converting it to a hydrogen atom or another substituent.
Substitution: The bromine atom in the aromatic ring is a common site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products may include dehalogenated compounds or alcohols.
Substitution: Products may include ethers or other substituted aromatic compounds.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, the compound may serve as a probe for studying the interactions between small molecules and biological macromolecules. Its brominated aromatic ring and morpholine moiety make it a potential candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. The presence of the morpholine ring suggests possible activity as a central nervous system agent, while the brominated aromatic ring may confer antimicrobial properties.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features. Its potential reactivity also makes it a candidate for use in various chemical processes.
作用机制
The mechanism of action of PINAVERIUM BROMIDE is not well understood, but it is likely to involve interactions with specific molecular targets. The brominated aromatic ring may interact with hydrophobic pockets in proteins, while the morpholine ring could engage in hydrogen bonding or electrostatic interactions. The bicyclic heptane system may provide additional binding affinity through hydrophobic interactions.
相似化合物的比较
Similar Compounds
- 4-[(2-chloro-4,5-dimethoxyphenyl)methyl]-4-[2-[2-[(1S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethoxy]ethyl]morpholin-4-ium;chloride
- 4-[(2-fluoro-4,5-dimethoxyphenyl)methyl]-4-[2-[2-[(1S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethoxy]ethyl]morpholin-4-ium;fluoride
Uniqueness
The uniqueness of PINAVERIUM BROMIDE lies in its combination of a brominated aromatic ring, a morpholine ring, and a bicyclic heptane system
属性
IUPAC Name |
4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-[(1S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethoxy]ethyl]morpholin-4-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41BrNO4.BrH/c1-26(2)21-6-5-19(22(26)16-21)7-11-31-12-8-28(9-13-32-14-10-28)18-20-15-24(29-3)25(30-4)17-23(20)27;/h15,17,19,21-22H,5-14,16,18H2,1-4H3;1H/q+1;/p-1/t19?,21-,22-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGXLCMLVINENI-HWSQDURDSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CCC([C@@H]1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41Br2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
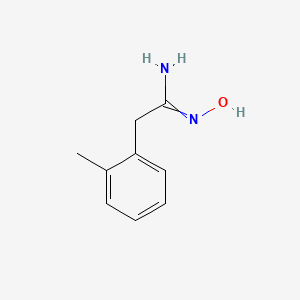
![2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B7970177.png)
![6-benzyl-2-(3-chlorophenyl)-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7970183.png)
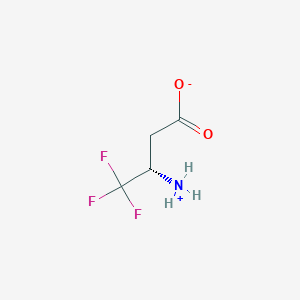
![3-Amino-5-[(trifluoromethyl)thio]benzamide](/img/structure/B7970211.png)
![Bicyclo[2.2.1]hept-2-ene](/img/structure/B7970221.png)
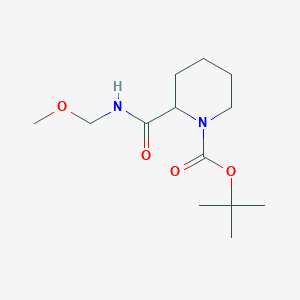
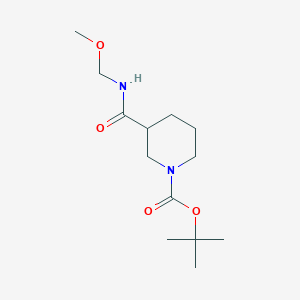
![6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine](/img/structure/B7970242.png)
![1-[(Tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid](/img/structure/B7970256.png)
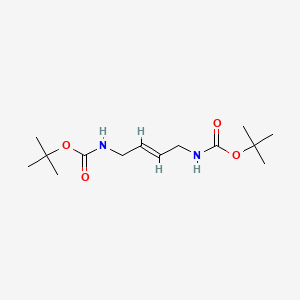
![tert-Butyl 2-formyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B7970267.png)
